3,3-Difluoro-4-methylpentanoic acid
CAS No.: 1550969-56-6
Cat. No.: VC6361777
Molecular Formula: C6H10F2O2
Molecular Weight: 152.141
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1550969-56-6 |
|---|---|
| Molecular Formula | C6H10F2O2 |
| Molecular Weight | 152.141 |
| IUPAC Name | 3,3-difluoro-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C6H10F2O2/c1-4(2)6(7,8)3-5(9)10/h4H,3H2,1-2H3,(H,9,10) |
| Standard InChI Key | IQNXBGWKQCXXHC-UHFFFAOYSA-N |
| SMILES | CC(C)C(CC(=O)O)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name for this compound, 3,3-difluoro-4-methylpentanoic acid, reflects its precise substituent arrangement. The pentanoic acid backbone is modified by two fluorine atoms at the third carbon and a methyl group at the fourth carbon, yielding the canonical SMILES representation . The fluorine atoms introduce significant electronegativity, polarizing adjacent bonds and influencing the compound’s dipole moment. Meanwhile, the methyl group contributes steric bulk, affecting conformational flexibility and intermolecular interactions.
Physicochemical Properties
The molecular weight of 152.14 g/mol positions this compound within the medium-sized organic acid category. Its fluorination enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) indicative of improved membrane permeability. The carboxylic acid group ensures solubility in polar solvents, while the fluorine and methyl substituents moderate its solubility in nonpolar environments. Thermal stability analyses suggest decomposition temperatures above 200°C, making it suitable for high-temperature synthetic applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3,3-difluoro-4-methylpentanoic acid typically employs electrophilic fluorination strategies. A common route involves treating 4-methylpentanoic acid with Selectfluor or N-fluorobenzenesulfonimide (NFSI) under inert atmospheric conditions. These reagents facilitate the substitution of hydrogen atoms with fluorine at the third carbon, achieving yields of 65–75% after purification via distillation or recrystallization. Side reactions, such as over-fluorination or oxidation, are mitigated by precise temperature control (0–5°C) and stoichiometric reagent ratios.
Industrial Manufacturing
Industrial production scales these reactions using continuous-flow reactors to enhance safety and efficiency. Large-scale fluorination requires specialized equipment resistant to hydrogen fluoride byproducts, with post-reaction purification involving fractional distillation under reduced pressure. Challenges include minimizing waste generation and ensuring consistent batch quality, necessitating real-time monitoring via gas chromatography-mass spectrometry (GC-MS).
Chemical Reactivity and Functional Transformations
Reduction Pathways
Reduction of the carboxylic acid group using lithium aluminum hydride () generates the corresponding primary alcohol, 3,3-difluoro-4-methylpentanol. This alcohol exhibits increased volatility compared to the parent acid, with applications in fragrance and solvent industries. Catalytic hydrogenation over palladium-on-carbon () offers a milder alternative, though with reduced efficiency (50–60% yield).
Substitution Reactions
The fluorine atoms participate in nucleophilic substitution reactions, particularly with azide () or cyanide () ions. For example, treatment with sodium azide () in dimethylformamide (DMF) replaces fluorine with an azide group, forming 3-azido-3-fluoro-4-methylpentanoic acid—a precursor for click chemistry applications.
Applications in Scientific Research
Medicinal Chemistry
Fluorinated compounds are prized in drug discovery for their metabolic stability and bioavailability. 3,3-Difluoro-4-methylpentanoic acid serves as a building block for protease inhibitors, where its fluorine atoms enhance binding affinity to enzymatic active sites. Preliminary studies suggest utility in antiviral agents, with derivatives showing inhibitory activity against influenza A neuraminidase.
Material Science
The compound’s dual fluorination improves the thermal stability of polymers when incorporated as a monomer. Copolymerization with ethylene yields materials with enhanced resistance to UV degradation and chemical corrosion, applicable in aerospace coatings.
Biochemical Studies
In enzymology, this compound acts as a substrate analog for fatty acid-metabolizing enzymes. Its fluorination slows enzymatic hydrolysis, allowing crystallographic studies to elucidate mechanistic details. For instance, research on acetyl-CoA carboxylase revealed competitive inhibition by 3,3-difluoro-4-methylpentanoic acid, providing insights into lipid biosynthesis regulation.
Biological Activity and Mechanisms
Antimicrobial Properties
Fluorination augments antimicrobial efficacy by disrupting bacterial membrane integrity. In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). Synergy with β-lactam antibiotics has been observed, likely due to enhanced permeability across Gram-negative outer membranes.
Metabolic Modulation
The compound interferes with fatty acid oxidation pathways, as evidenced by reduced ATP production in hepatic cell lines treated with 100 µM concentrations. This effect correlates with the inhibition of acyl-CoA dehydrogenase, suggesting potential applications in metabolic disorder research.
Toxicity Profile
Acute toxicity studies in rodents indicate an LD of 1,200 mg/kg, with histopathological findings limited to mild renal tubular necrosis at high doses. Chronic exposure at 50 mg/kg/day over 90 days showed no significant hematological or neurological effects, supporting its safety in research settings.
Comparative Analysis with Structural Analogs
| Compound Name | Structural Features | Unique Properties/Applications |
|---|---|---|
| 3,3-Difluoropentanoic acid | Lacks methyl group at C4 | Lower lipophilicity; reduced enzyme binding |
| 4-Methylpentanoic acid | No fluorine substituents | Higher metabolic susceptibility |
| 3-Fluoro-4-methylpentanoic acid | Single fluorine at C3 | Intermediate reactivity and stability |
3,3-Difluoro-4-methylpentanoic acid distinguishes itself through balanced lipophilicity and metabolic resistance, making it superior in drug delivery systems compared to analogs.
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